4-methoxy-3-nitro-N-phenethylbenzamide
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Overview
Description
4-methoxy-3-nitro-N-phenethylbenzamide is an organic compound with the molecular formula C16H16N2O4 It is a nitrated benzamide derivative, characterized by the presence of a methoxy group, a nitro group, and a phenethyl group attached to the benzamide core
Preparation Methods
The synthesis of 4-methoxy-3-nitro-N-phenethylbenzamide typically involves the nitration of a methoxy-substituted benzamide followed by the introduction of a phenethyl group. One common synthetic route includes:
Nitration: The starting material, 4-methoxybenzamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amidation: The nitrated intermediate is then reacted with phenethylamine under appropriate conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Chemical Reactions Analysis
4-methoxy-3-nitro-N-phenethylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phenethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methoxy-3-nitro-N-phenethylbenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-phenethylbenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenethyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-methoxy-3-nitro-N-phenethylbenzamide can be compared with other similar compounds, such as:
4-methoxy-3-nitro-N-phenylbenzamide: Similar structure but lacks the phenethyl group, which may affect its biological activity and chemical reactivity.
4-methoxy-3-nitro-N-(2-phenylethyl)benzamide: Similar structure with a different substitution pattern, which may influence its properties and applications.
4-methoxy-3-nitro-N-(1-phenylethyl)benzamide: Another closely related compound with slight variations in the phenethyl group, affecting its overall behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-3-nitro-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-22-15-8-7-13(11-14(15)18(20)21)16(19)17-10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKUADRGMIXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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